Indoline-4-carboxylic acid hydrochloride
CAS No.: 1187933-04-5
Cat. No.: VC2831133
Molecular Formula: C9H10ClNO2
Molecular Weight: 199.63 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1187933-04-5 |
|---|---|
| Molecular Formula | C9H10ClNO2 |
| Molecular Weight | 199.63 g/mol |
| IUPAC Name | 2,3-dihydro-1H-indole-4-carboxylic acid;hydrochloride |
| Standard InChI | InChI=1S/C9H9NO2.ClH/c11-9(12)7-2-1-3-8-6(7)4-5-10-8;/h1-3,10H,4-5H2,(H,11,12);1H |
| Standard InChI Key | LXNIYKCEAWXTEM-UHFFFAOYSA-N |
| SMILES | C1CNC2=CC=CC(=C21)C(=O)O.Cl |
| Canonical SMILES | C1CNC2=CC=CC(=C21)C(=O)O.Cl |
Introduction
Chemical Structure and Properties
Molecular Structure
Indoline-4-carboxylic acid hydrochloride features a bicyclic structure with the carboxyl group positioned at the 4-position of the indoline scaffold. The hydrochloride salt formation typically occurs at the nitrogen atom of the indoline ring, resulting in a positively charged nitrogen balanced by the chloride counterion. This structural arrangement significantly influences the compound's physical and chemical behavior.
Physical Properties
The physical properties of Indoline-4-carboxylic acid hydrochloride are notably distinct from its free base form. The following table outlines key physical properties:
| Property | Characteristic | Notes |
|---|---|---|
| Physical State | Crystalline solid | Typically white to off-white in appearance |
| Solubility | Enhanced water solubility | Significantly more soluble than the free base form |
| Stability | Moderate to high | Hydrochloride salt formation typically improves stability |
| Melting Point | Elevated compared to free base | Characteristic of hydrochloride salt formation |
| pH in Solution | Acidic | Due to the hydrochloride component |
Chemical Reactivity
The chemical reactivity of Indoline-4-carboxylic acid hydrochloride is influenced by both the indoline ring system and the carboxylic acid functionality:
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The carboxylic acid group serves as a versatile handle for further chemical transformations, including esterification, amide formation, and reduction reactions.
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The nitrogen atom of the indoline ring, while protonated in the hydrochloride salt form, can participate in various reactions upon deprotonation.
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The aromatic portion of the molecule can undergo typical electrophilic aromatic substitution reactions, though with reactivity patterns distinct from those of fully aromatic indole derivatives.
Synthesis Methods
General Synthetic Approaches
Several synthetic routes can potentially be employed to prepare Indoline-4-carboxylic acid hydrochloride:
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Direct carboxylation of indoline at the 4-position, followed by conversion to the hydrochloride salt
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Reduction of indole-4-carboxylic acid derivatives to form the indoline structure, with subsequent salt formation
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Functionalization of pre-formed indoline derivatives to introduce the carboxylic acid group at the 4-position
Stereochemical Considerations
When synthesizing indoline carboxylic acids, stereochemical control may be important, particularly if the compound is intended for pharmaceutical applications. Patent literature describes methods for the synthesis of stereochemically defined indoline-2-carboxylic acid derivatives, which might provide insights into approaches for controlling stereochemistry in related compounds . These methods often involve chiral resolution techniques or stereoselective synthetic approaches.
Salt Formation
The conversion of Indoline-4-carboxylic acid to its hydrochloride salt typically involves treatment with hydrochloric acid under controlled conditions. This process must be carefully managed to ensure complete salt formation without degradation of the compound. The resulting hydrochloride salt generally exhibits improved stability and solubility characteristics compared to the free base.
Biological Activity and Pharmacological Properties
Structural Features Relevant to Biological Activity
The specific structural features of Indoline-4-carboxylic acid hydrochloride contribute to its potential biological activity:
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The indoline scaffold serves as a privileged structure in medicinal chemistry, appearing in numerous bioactive compounds.
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The carboxylic acid group at the 4-position provides a unique spatial arrangement and opportunities for hydrogen bonding interactions with biological targets.
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The hydrochloride salt form influences membrane permeability and target engagement properties.
Applications in Research and Development
Chemical Research Applications
Indoline-4-carboxylic acid hydrochloride serves as a valuable building block in organic synthesis and medicinal chemistry:
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The compound can function as a key intermediate in the synthesis of more complex molecular structures.
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The carboxylic acid functionality provides a reactive handle for further transformations and derivatization.
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The specific substitution pattern offers opportunities for structure-activity relationship studies in drug discovery efforts.
Material Science Considerations
Beyond biological applications, indoline derivatives have been explored in materials science applications, including:
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Development of functional materials with specific optical or electronic properties
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Creation of polymeric materials incorporating the indoline scaffold
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Design of specialty coatings and additives
Comparative Analysis with Structurally Related Compounds
Structural Analogs
Understanding the relationship between Indoline-4-carboxylic acid hydrochloride and similar compounds provides valuable context for its properties and applications:
Structure-Property Relationships
The position of the carboxylic acid group significantly influences a compound's physical, chemical, and biological properties:
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The 4-position places the carboxylic acid in a unique spatial arrangement relative to the nitrogen atom.
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This positioning affects electronic distribution within the molecule, influencing reaction rates and selectivity.
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Biological interactions are highly dependent on the three-dimensional presentation of functional groups, making the 4-position substitution pattern potentially valuable for specific target engagement.
Current Research Trends and Future Directions
Emerging Research Areas
Current trends in indoline chemistry suggest several promising research directions for compounds such as Indoline-4-carboxylic acid hydrochloride:
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Development of novel synthetic methodologies for accessing specifically substituted indoline derivatives
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Exploration of the potential of indoline-based compounds as enzyme inhibitors
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Investigation of applications in materials science, particularly in functional materials with specific optical or electronic properties
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Utilization as building blocks for more complex molecular architectures with tailored properties
Future Research Opportunities
Further investigation of Indoline-4-carboxylic acid hydrochloride may focus on:
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Detailed characterization of its physical, chemical, and biological properties
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Development of efficient, scalable synthetic routes
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Exploration of structure-activity relationships in derivatives of the compound
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Investigation of potential applications in pharmaceutical research and development
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